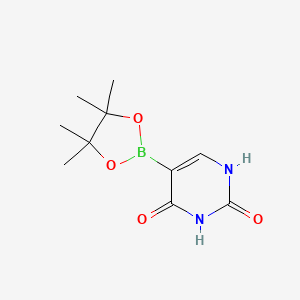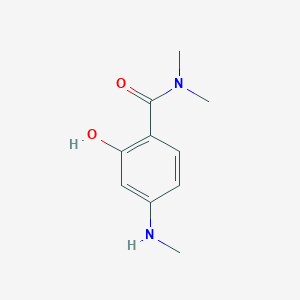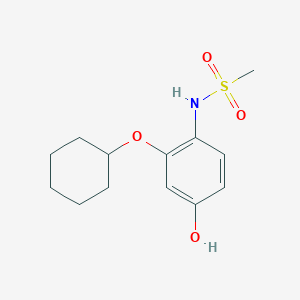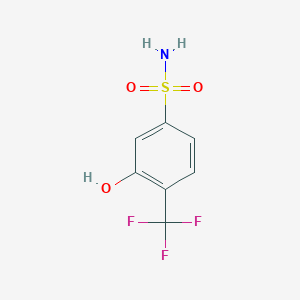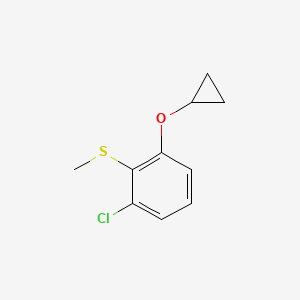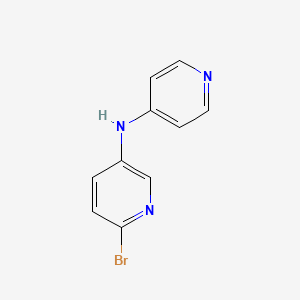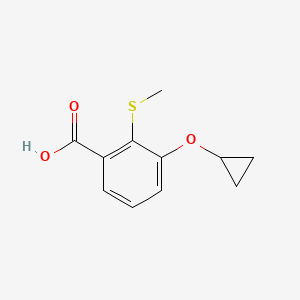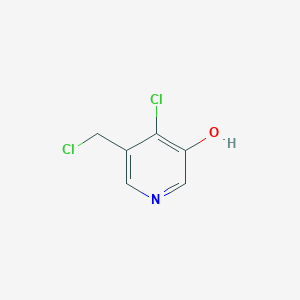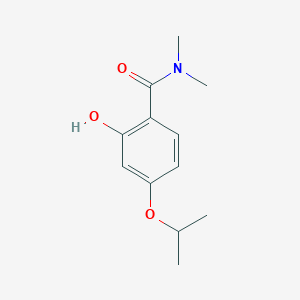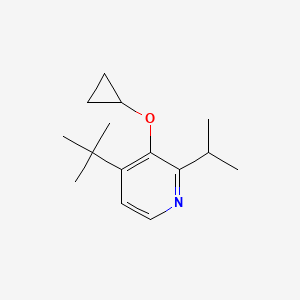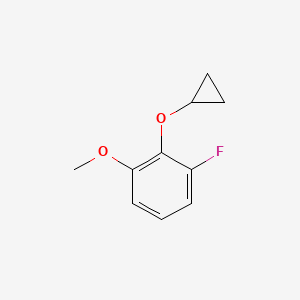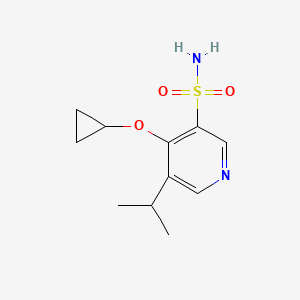
4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, thiols, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The pyridine ring can interact with nucleic acids and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, share similar structural features and biological activities.
Pyridine Derivatives: Compounds like 2-chloropyridine and 4-isopropylpyridine have similar pyridine rings but differ in their substituents and reactivity.
Uniqueness
4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamide or pyridine derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)9-5-13-6-10(17(12,14)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
NGHMDMBBKFPXTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




